4-(Chloromethyl)quinoline
Overview
Description
4-(Chloromethyl)quinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring substituted with a chloromethyl group at the fourth position Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
4-(Chloromethyl)quinoline is a derivative of quinoline, a class of compounds that have been found to exhibit a wide range of biopharmaceutical activities . Quinoline derivatives are known to interact with various targets, including enzymes, receptors, and proteins, which play crucial roles in numerous biological processes .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting protein function . The interaction between this compound and its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s interaction with its targets could disrupt these pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Similar compounds, such as chloroquine, a 4-aminoquinoline, have been found to have good oral bioavailability and wide distribution in the body
Result of Action
Based on the known activities of quinoline derivatives, it could potentially lead to changes in cellular processes, such as cell growth, inflammation, or microbial activity
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for synthesizing quinoline derivatives, is known to be influenced by these factors
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)quinoline, like other quinolines, has the potential to bind to thiol, amine, and hydroxyl groups This property allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA
Metabolic Pathways
Quinolines are synthesized from α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)quinoline can be achieved through several methods. One common approach involves the chloromethylation of quinoline. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under reflux conditions, resulting in the substitution of a hydrogen atom on the quinoline ring with a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to facilitate the chloromethylation reaction. Additionally, solvent-free conditions or the use of environmentally benign solvents may be explored to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Oxidation: The compound can be oxidized to form quinoline-4-carboxaldehyde or quinoline-4-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid, are typical oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Major Products:
- Substituted quinoline derivatives (e.g., 4-aminomethylquinoline, 4-thiomethylquinoline)
- Quinoline-4-carboxaldehyde
- Quinoline-4-carboxylic acid
- Tetrahydroquinoline derivatives
Scientific Research Applications
4-(Chloromethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: Derivatives of this compound exhibit antimicrobial, antimalarial, and anticancer activities, making them potential candidates for drug development
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- 4-Chloroquinoline
- 4-Methylquinoline
- 4-Aminoquinoline
- 4-Hydroxyquinoline
Properties
IUPAC Name |
4-(chloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKQWRLRYMCAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493721 | |
Record name | 4-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-17-7 | |
Record name | 4-(Chloromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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